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Compound of Interest

Compound Name: Irtemazole

Cat. No.: B10783768 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the original research conducted on

Irtemazole, a potent uricosuric agent. The information presented herein is synthesized from

key clinical studies to support further research and development in the management of

hyperuricemia. This document adheres to stringent data presentation and visualization

standards to facilitate clear and concise interpretation of the available scientific evidence.

Core Pharmacodynamic and Pharmacokinetic Data
The uricosuric effects and pharmacokinetic profile of Irtemazole have been primarily elucidated

through a series of clinical trials in healthy, normouricemic subjects. The quantitative findings

from these seminal studies are summarized below.

Dose-Dependent Reduction in Plasma Uric Acid
Irtemazole administration leads to a significant, dose-dependent decrease in plasma uric acid

levels. A study involving repeated oral application of Irtemazole twice daily for seven days

demonstrated a clear relationship between the administered dose and the reduction in plasma

uric acid.

Table 1: Average Decrease in Plasma Uric Acid with Repeated Doses of Irtemazole[1]
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Irtemazole Dose (mg, twice daily)
Average Decrease in Plasma Uric Acid
(%)

6.25 20.4

12.5 22.7

25 42.0

37.5 45.7

Data from a study in 12 normouricemic subjects over 7 days.

Onset and Duration of Uricosuric Effect
The uricosuric action of Irtemazole is characterized by a rapid onset and a dose-dependent

duration.

Table 2: Time Course of Uricosuric Effects of Irtemazole[2][3]
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Parameter Time

Onset of Action

Decrease in Plasma Uric Acid 15 to 25 minutes after administration

Increase in Renal Uric Acid Excretion 10 to 20 minutes after administration

Increase in Uric Acid Clearance 10 to 20 minutes after administration

Time to Maximal Effect

Maximal Renal Uric Acid Excretion 15 to 55 minutes after administration

Maximal Uric Acid Clearance 15 to 55 minutes after administration

Maximal Decrease in Plasma Uric Acid 8 to 12 hours after administration

Duration of Action

Uricosuric Effect 7 to 24 hours

Return to Baseline Renal Uric Acid Excretion 8 to 16 hours

Return to Baseline Uric Acid Clearance 10.0 to 12.0 hours

Data compiled from studies with single doses of 12.5 mg to 50 mg.

Pharmacokinetic Profile
Pharmacokinetic studies reveal that Irtemazole reaches stable plasma concentrations

relatively quickly and is cleared from the body within a short period after cessation of treatment.

Table 3: Pharmacokinetic Parameters of Irtemazole with Repeated Dosing[1]
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Parameter Observation

Time to Constant Plasma Level
1 to 2 days with higher doses (25 mg, 37.5 mg),

2-3 days with lower doses (6.25 mg, 12.5 mg)

Time to Constant Renal Excretion Within 1 day of application

Time to Elimination from Plasma and Urine 1 to 2 days after discontinuation

Return to Initial Plasma Uric Acid Levels 1 to 2 days after cessation

Observations from a 7-day study with twice-daily oral administration.

Experimental Protocols
The following methodologies are summarized from the abstracts of the original research

papers. Full, detailed protocols were not available for review.

Study 1: Pharmacokinetics and Pharmacodynamics of
Repeated Doses

Objective: To assess the pharmacokinetic and pharmacodynamic properties of different

doses of Irtemazole administered repeatedly.[1]

Study Design: A clinical trial involving 12 normouricemic subjects.[1]

Dosing Regimen: Irtemazole was administered orally twice daily for 7 days at doses of 6.25

mg, 12.5 mg, 25 mg, and 37.5 mg.[1]

Measurements: Plasma uric acid levels, renal uric acid excretion, and uric acid clearance

were measured. Plasma and urine concentrations of Irtemazole were also determined.[1]

Key Findings: A dose-dependent decrease in plasma uric acid was observed. Constant

plasma levels and renal excretion of Irtemazole were achieved within 1-2 days. The drug

was cleared from the body within 1-2 days after the last dose. No side effects were reported.

[1]

Study 2: Uricosuric Effect of Different Single Doses
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Objective: To evaluate the uricosuric effect of different single doses of Irtemazole.[2]

Study Design: A study in 6 healthy, normouricemic subjects.[2]

Dosing Regimen: Single oral doses of Irtemazole ranging from 12.5 mg to 50 mg were

administered.[2]

Measurements: Plasma uric acid, renal uric acid excretion, and uric acid clearance were

monitored.[2]

Key Findings: A maximal decrease in plasma uric acid of 46.5% was observed 8 to 12 hours

after administration. The uricosuric effect began within the first 60 minutes and lasted for 7 to

24 hours. A dose-related increase in the uricosuric effect was seen between 12.5 mg and

37.5 mg, with no significant difference between 37.5 mg and 50 mg. The half-maximal

effective dose (D50) was calculated to be between 16.3 mg and 34.2 mg (average 24.7 mg).

[2]

Study 3: Rapid Onset of Uricosuria
Objective: To determine the onset of the uricosuric effect of Irtemazole.[3]

Study Design: A study involving ten healthy male volunteers.[3]

Dosing Regimen: A single 50 mg oral dose of Irtemazole was administered.[3]

Measurements: Plasma uric acid, renal uric acid excretion, and uric acid clearance were

measured at short intervals after administration.[3]

Key Findings: The onset of action was rapid, with an increase in renal uric acid excretion and

clearance observed 10 to 20 minutes after administration. A decrease in plasma uric acid

began within 15 to 25 minutes. Maximal effects on excretion and clearance were reached

within 15 to 55 minutes. No side effects were observed.[3]

Visualizations
Experimental Workflow for Clinical Trials
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The following diagram illustrates the general workflow of the clinical trials conducted to

evaluate the pharmacokinetics and pharmacodynamics of Irtemazole.
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Caption: General workflow of the Irtemazole clinical trials.

Disclaimer: This document is intended for informational purposes for a scientific audience and

is based on a limited set of publicly available research abstracts. The absence of full original

research papers precludes a complete analysis of the experimental methodologies and a
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definitive statement on the molecular mechanism of action of Irtemazole. Further investigation

is warranted to fully characterize its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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